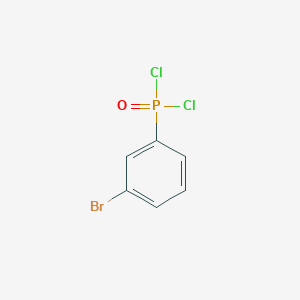
(3-Bromophenyl)phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromophenyl)phosphonic dichloride is an organophosphorus compound with the chemical formula C6H4BrPCl2O It is a derivative of phosphonic acid where the hydrogen atoms are replaced by a 3-bromophenyl group and two chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)phosphonic dichloride typically involves the reaction of 3-bromophenol with phosphorus trichloride (PCl3) in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows: [ \text{C6H4BrOH} + \text{PCl3} \rightarrow \text{C6H4BrPCl2O} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Bromophenyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding phosphonates.
Hydrolysis: In the presence of water, it hydrolyzes to form (3-bromophenyl)phosphonic acid and hydrochloric acid.
Oxidation and Reduction: It can be involved in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Anhydrous solvents like dichloromethane or toluene.
Catalysts: Lewis acids or bases to facilitate the reaction.
Major Products:
Phosphonates: Formed by substitution reactions.
Phosphonic Acid: Formed by hydrolysis.
Applications De Recherche Scientifique
(3-Bromophenyl)phosphonic dichloride has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism by which (3-Bromophenyl)phosphonic dichloride exerts its effects involves the interaction of the phosphonic dichloride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecule. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Phenylphosphonic Dichloride: Similar structure but without the bromine substituent.
(4-Bromophenyl)phosphonic Dichloride: Similar structure with the bromine substituent at the para position.
(3-Chlorophenyl)phosphonic Dichloride: Similar structure with a chlorine substituent instead of bromine.
Uniqueness: (3-Bromophenyl)phosphonic dichloride is unique due to the presence of the bromine atom at the meta position, which can influence its reactivity and interaction with other molecules
Propriétés
IUPAC Name |
1-bromo-3-dichlorophosphorylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2OP/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSYOZAXBHBMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)P(=O)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612268 |
Source


|
| Record name | (3-Bromophenyl)phosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65442-15-1 |
Source


|
| Record name | (3-Bromophenyl)phosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane](/img/structure/B14469466.png)
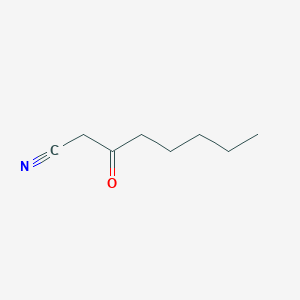

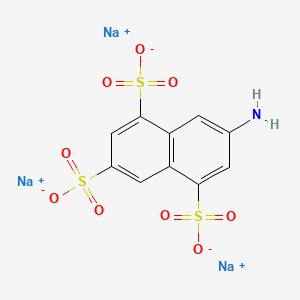

![2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol](/img/structure/B14469511.png)

![2-[(Azidocarbonyl)amino]benzoyl azide](/img/structure/B14469523.png)
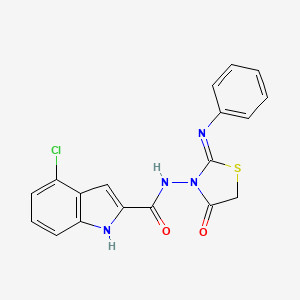
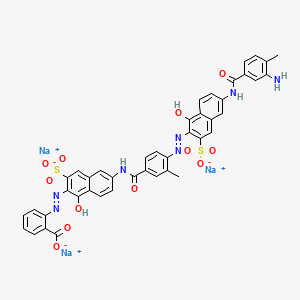
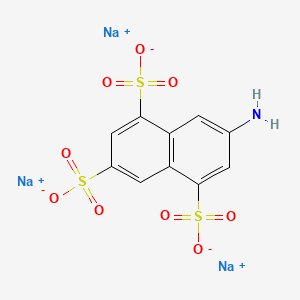
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)
